molecular formula C12H19BO4 B12952680 (2E,4E)-Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate

(2E,4E)-Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate

Cat. No.: B12952680
M. Wt: 238.09 g/mol
InChI Key: VFZNOYYZULSTJN-CDJQDVQCSA-N
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Description

(2E,4E)-Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate is an organic compound that features a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate typically involves the reaction of a suitable diene with a boronic ester. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated diene reacts with a boronic ester under mild conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group yields boronic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E,4E)-Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E,4E)-Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E,4E)-Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate lies in its specific structure, which allows it to participate in a wide range of chemical reactions. Its boronate ester group is particularly valuable in cross-coupling reactions, making it a versatile building block in organic synthesis.

Properties

Molecular Formula

C12H19BO4

Molecular Weight

238.09 g/mol

IUPAC Name

methyl (2E,4E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienoate

InChI

InChI=1S/C12H19BO4/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14)15-5/h6-9H,1-5H3/b8-6+,9-7+

InChI Key

VFZNOYYZULSTJN-CDJQDVQCSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C=C/C(=O)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC=CC(=O)OC

Origin of Product

United States

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